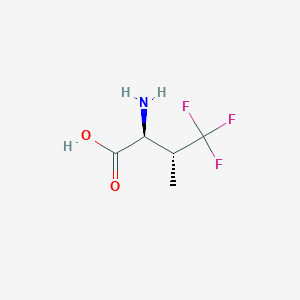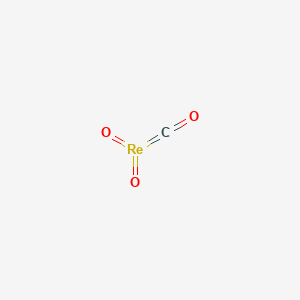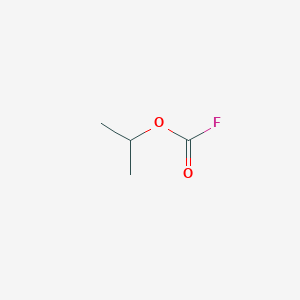
Isopropyl fluoromethanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl fluoromethanoate is an organic compound with the molecular formula C4H7FO2 It is an ester formed from isopropanol and fluoromethanoic acid
準備方法
Synthetic Routes and Reaction Conditions
Isopropyl fluoromethanoate can be synthesized through the esterification reaction between isopropanol and fluoromethanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the reactants under reflux to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and controlled reaction conditions ensures the consistent production of high-purity this compound.
化学反応の分析
Types of Reactions
Isopropyl fluoromethanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form isopropanol and fluoromethanoic acid.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like hydroxide ions (OH-) or amines.
Major Products Formed
Hydrolysis: Isopropanol and fluoromethanoic acid.
Reduction: Isopropyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Isopropyl fluoromethanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of isopropyl fluoromethanoate involves its interaction with specific molecular targets and pathways. In biochemical assays, it may act as a substrate for enzymes, allowing researchers to study enzyme kinetics and mechanisms. The fluorine atom in the compound can also influence its reactivity and interactions with biological molecules.
類似化合物との比較
Isopropyl fluoromethanoate can be compared with other esters and fluorinated compounds:
Methyl fluoromethanoate: Similar ester with a methyl group instead of an isopropyl group.
Ethyl fluoromethanoate: Another ester with an ethyl group.
Isopropyl acetate: An ester with an acetate group instead of a fluoromethanoate group.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and potential biological activity. The combination of the isopropyl group and fluoromethanoate moiety makes it a valuable compound for various applications.
特性
CAS番号 |
500023-95-0 |
|---|---|
分子式 |
C4H7FO2 |
分子量 |
106.10 g/mol |
IUPAC名 |
propan-2-yl carbonofluoridate |
InChI |
InChI=1S/C4H7FO2/c1-3(2)7-4(5)6/h3H,1-2H3 |
InChIキー |
PNYNRMYUWZPARE-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[1-(Tributylstannyl)ethenyl]heptan-2-one](/img/structure/B14233627.png)
![1,1'-(1,3-Phenylene)bis[3-(2-phenylhydrazinyl)-1H-pyrrole-2,5-dione]](/img/structure/B14233637.png)
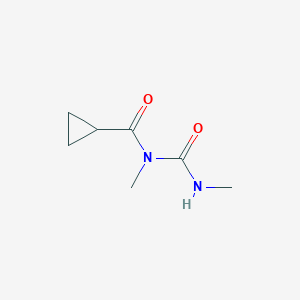
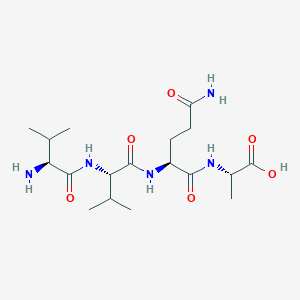
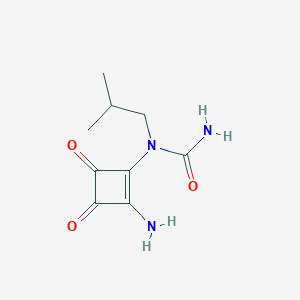
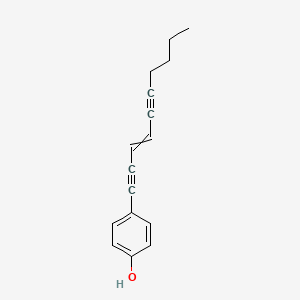
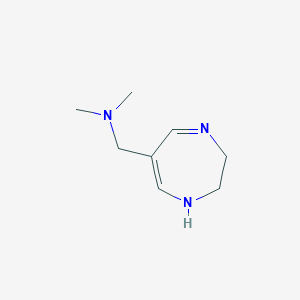

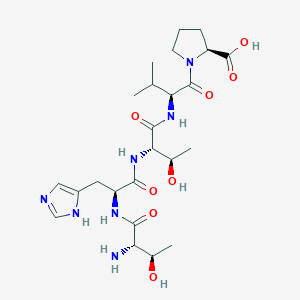
![Phosphonic acid, [(2-methyl-4-oxazolyl)methyl]-, dimethyl ester](/img/structure/B14233693.png)
